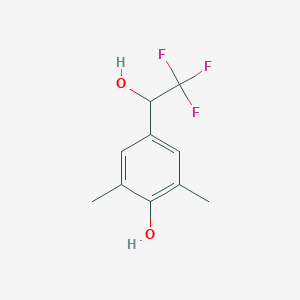
2,5,5-Trimethylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethylhexan-2-ol is an organic compound with the molecular formula C₉H₂₀O and a molecular weight of 144.2545 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain that is substituted with three methyl groups at the 2nd and 5th positions . This compound is also known by other names such as 2,5,5-trimethyl-2-hexanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylhexan-2-ol can be achieved through various methods. One common approach involves the reduction of 2,5,5-trimethyl-2-hexanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) . This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-Trimethylhexan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: 2,5,5-Trimethyl-2-hexanone
Reduction: this compound
Substitution: 2,5,5-Trimethyl-2-chlorohexane
Aplicaciones Científicas De Investigación
2,5,5-Trimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5,5-Trimethylhexan-2-ol depends on its specific application. The hydroxyl group can interact with other molecules, facilitating reactions such as esterification, ether formation, and more .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethylhexane: This compound is a hydrocarbon with a similar carbon skeleton but lacks the hydroxyl group.
2,5,5-Trimethyl-2-hexanone: This is the oxidized form of 2,5,5-Trimethylhexan-2-ol and contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific structure, which includes a secondary alcohol with three methyl groups. This structure imparts distinct physical and chemical properties, making it valuable in various applications .
Propiedades
Número CAS |
66793-71-3 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
2,5,5-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-8(2,3)6-7-9(4,5)10/h10H,6-7H2,1-5H3 |
Clave InChI |
ASOCSFZHADJKFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





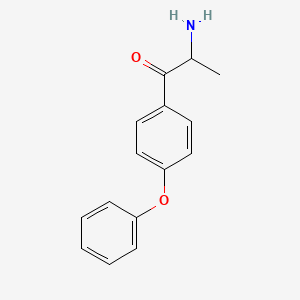
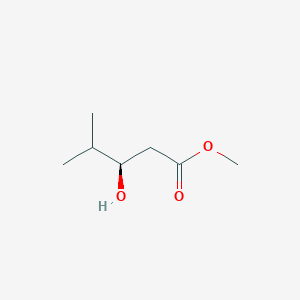
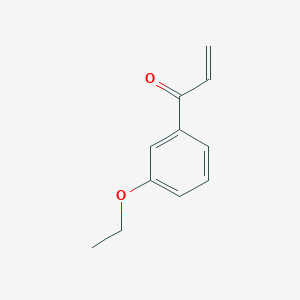
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
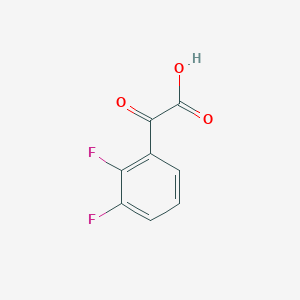
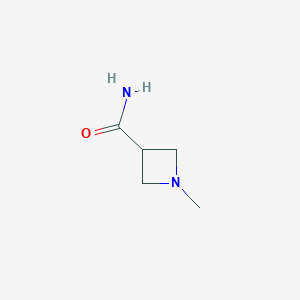
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)
